molecular formula C17H18N2O2S B14133699 (3-((6-Methylpyridin-2-yl)oxy)azetidin-1-yl)(2-(methylthio)phenyl)methanone

(3-((6-Methylpyridin-2-yl)oxy)azetidin-1-yl)(2-(methylthio)phenyl)methanone

Cat. No.: B14133699
M. Wt: 314.4 g/mol
InChI Key: USXUHUZIWYSREP-UHFFFAOYSA-N
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Description

(3-((6-Methylpyridin-2-yl)oxy)azetidin-1-yl)(2-(methylthio)phenyl)methanone is a complex organic compound that features a combination of azetidine, pyridine, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-((6-Methylpyridin-2-yl)oxy)azetidin-1-yl)(2-(methylthio)phenyl)methanone typically involves multiple steps:

    Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Attachment of the Pyridine Group: The 6-methylpyridin-2-yl group can be introduced via nucleophilic substitution reactions.

    Introduction of the Phenyl Group: The phenyl group with a methylthio substituent can be attached through coupling reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the methylthio group.

    Reduction: Reduction reactions can target the carbonyl group in the methanone moiety.

    Substitution: The pyridine and phenyl groups can participate in various substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.

Major Products

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: Alcohols or amines may be formed.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Material Science: Its unique structure makes it a candidate for the development of new materials with specific properties.

Biology and Medicine

    Drug Development:

    Biological Studies: Used in research to study enzyme interactions and receptor binding.

Industry

    Chemical Synthesis: Employed as an intermediate in the synthesis of more complex molecules.

    Polymer Science: Potential use in the development of novel polymers with specific characteristics.

Mechanism of Action

The mechanism of action of (3-((6-Methylpyridin-2-yl)oxy)azetidin-1-yl)(2-(methylthio)phenyl)methanone involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, influencing biological pathways and processes. For example, the azetidine ring may interact with enzyme active sites, while the pyridine and phenyl groups can enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (3-((6-Methylpyridin-2-yl)oxy)azetidin-1-yl)(2-(methylthio)phenyl)methanol: Similar structure but with an alcohol group instead of a methanone.

    (3-((6-Methylpyridin-2-yl)oxy)azetidin-1-yl)(2-(methylthio)phenyl)amine: Contains an amine group instead of a methanone.

Uniqueness

The uniqueness of (3-((6-Methylpyridin-2-yl)oxy)azetidin-1-yl)(2-(methylthio)phenyl)methanone lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C17H18N2O2S

Molecular Weight

314.4 g/mol

IUPAC Name

[3-(6-methylpyridin-2-yl)oxyazetidin-1-yl]-(2-methylsulfanylphenyl)methanone

InChI

InChI=1S/C17H18N2O2S/c1-12-6-5-9-16(18-12)21-13-10-19(11-13)17(20)14-7-3-4-8-15(14)22-2/h3-9,13H,10-11H2,1-2H3

InChI Key

USXUHUZIWYSREP-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)OC2CN(C2)C(=O)C3=CC=CC=C3SC

Origin of Product

United States

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